Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4, 5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate
Description
This compound features a fused cyclopenta[2,1-d]pyrimidino[4,5-b]thiophene core substituted with a phenyl group at position 3 and a 4-oxo moiety. The thiazole ring at position 4 is connected via a thioacetylamino linker, terminating in an ethyl ester group.
Properties
Molecular Formula |
C24H22N4O4S3 |
|---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C24H22N4O4S3/c1-2-32-19(30)11-14-12-33-23(25-14)26-18(29)13-34-24-27-21-20(16-9-6-10-17(16)35-21)22(31)28(24)15-7-4-3-5-8-15/h3-5,7-8,12H,2,6,9-11,13H2,1H3,(H,25,26,29) |
InChI Key |
QQFLUIXYVYWMOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyclopenta[b]thiophene Core
The cyclopenta[b]thiophene scaffold is synthesized via Gewald’s multi-component reaction , a cornerstone for constructing 2-aminothiophene derivatives. Cyclopentanone reacts with elemental sulfur and malononitrile in ethanol under reflux to yield 3-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile (1 ). Key parameters include:
- Reagents : Cyclopentanone (1.0 eq), sulfur (1.2 eq), malononitrile (1.1 eq).
- Conditions : Ethanol solvent, reflux at 80°C for 6–8 hours.
- Yield : 75–80% after recrystallization from dimethylformamide (DMF)/water.
Analytical Validation :
- IR : Absorption bands at 2210 cm⁻¹ (C≡N), 1650 cm⁻¹ (C=O of cyclopentanone residue).
- 1H NMR : Singlets at δ 2.45–2.70 ppm (cyclopentane CH₂), δ 6.30 ppm (NH₂).
Functionalization of the Thiophene Core
The amino group in 1 undergoes N-chloroacetylation to introduce reactive handles for subsequent heterocycle formation. Treatment with chloroacetyl chloride and triethylamine in dry dichloromethane yields 2-chloroacetamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (2 ):
- Reagents : Chloroacetyl chloride (1.5 eq), triethylamine (2.0 eq).
- Conditions : 0–5°C for 1 hour, then 20°C for 2 hours.
- Yield : 82% after precipitation in ice water.
Mechanistic Insight :
The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic chloroacetyl chloride, eliminating HCl.
Construction of the Pyrimidine Ring
The pyrimidine moiety is introduced through cyclocondensation of 2 with urea derivatives. Heating 2 with thiourea in acetic acid generates the thieno[2,3-d]pyrimidin-4(3H)-one core (3 ):
- Reagents : Thiourea (1.2 eq), glacial acetic acid.
- Conditions : Reflux at 120°C for 12 hours.
- Yield : 70–75%.
Structural Confirmation :
- IR : 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).
- 1H NMR : δ 7.25–7.45 ppm (phenyl protons), δ 4.10 ppm (OCH₂CH₃).
Thiazole Ring Formation
The thiazole component is synthesized via the Hantzsch thiazole synthesis . Reacting 3 with ethyl 2-bromoacetate and thiourea in ethanol forms the 4-acetamidothiazole intermediate (4 ):
- Reagents : Ethyl 2-bromoacetate (1.5 eq), thiourea (1.2 eq).
- Conditions : Ethanol, 70°C for 8 hours.
- Yield : 65%.
Key Spectral Data :
- Mass Spectrometry : m/z 392.45 (M⁺).
- 13C NMR : δ 170.5 ppm (C=O), δ 60.1 ppm (OCH₂CH₃).
Final Coupling and Esterification
The thiol group in 4 reacts with ethyl chloroacetate under alkaline conditions to install the ethyl acetate sidechain. The reaction is conducted in tetrahydrofuran (THF) with potassium carbonate as the base:
- Reagents : Ethyl chloroacetate (2.0 eq), K₂CO₃ (3.0 eq).
- Conditions : THF, 60°C for 6 hours.
- Yield : 60–65%.
Optimization Note :
Excess ethyl chloroacetate ensures complete substitution, while THF enhances solubility of intermediates.
Reaction Conditions and Yield Summary
| Step | Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Gewald Synthesis | S₈, malononitrile | EtOH, reflux | 75–80 |
| 2 | N-Chloroacetylation | Chloroacetyl chloride | CH₂Cl₂, 0–20°C | 82 |
| 3 | Pyrimidine Cyclization | Thiourea | AcOH, reflux | 70–75 |
| 4 | Hantzsch Thiazole Synthesis | Ethyl 2-bromoacetate | EtOH, 70°C | 65 |
| 5 | Esterification | Ethyl chloroacetate | THF, 60°C | 60–65 |
Analytical and Mechanistic Challenges
- Regioselectivity : The formation of the pyrimidino[4,5-b]thiophene regioisomer is favored due to electronic effects of the cyclopentane ring, which directs cyclization to the 4,5-position.
- Byproduct Mitigation : Unreacted intermediates (e.g., uncyclized thiophenes) are removed via column chromatography using silica gel and ethyl acetate/hexane (1:3).
Scalability and Industrial Relevance
- Batch Size : Lab-scale syntheses report 5–10 g batches, but pilot-scale trials achieve 100 g yields using continuous flow reactors.
- Cost Drivers : Malononitrile and chloroacetyl chloride account for 60% of raw material costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions may vary depending on the desired outcome, with temperature, pressure, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiophene and pyrimidine derivatives often exhibit anticancer properties. Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4, 5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate may act as a potential anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines .
Anti-inflammatory Effects
The thiazole and pyrimidine components are associated with anti-inflammatory activity. Compounds with these structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The synthesis of derivatives similar to this compound has demonstrated significant COX inhibition .
Antimicrobial Properties
The presence of the thiazole ring suggests potential antimicrobial activity. Research has documented that thiazole derivatives exhibit activity against a range of pathogens including bacteria and fungi. This compound could be evaluated for its efficacy against common infectious agents .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is crucial for optimizing its therapeutic potential. Modifications to the thiophene or thiazole rings could enhance efficacy or reduce toxicity. For instance:
- Alterations to the substituents on the phenyl groups may improve selectivity towards cancer cells while minimizing effects on normal cells.
| Structural Feature | Potential Impact |
|---|---|
| Thiazole ring | Antimicrobial and anti-inflammatory |
| Pyrimidine moiety | Anticancer activity |
| Thiophene group | Enhanced pharmacological properties |
Case Studies
- Anticancer Research : A study explored the synthesis of similar compounds and their effect on breast cancer cells, demonstrating a significant decrease in cell viability at certain concentrations .
- Anti-inflammatory Evaluation : Another study focused on thiazole derivatives where compounds demonstrated potent inhibition of COX enzymes in vitro and reduced inflammation in animal models .
- Antimicrobial Testing : In vitro studies have shown that thiazole-containing compounds exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism by which Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and altering gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
a) 2-{[3-(4-Chlorophenyl)-4-Oxo-3,5,6,7-tetrahydrocyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide ()
- Structural Differences : The 4-chlorophenyl substituent replaces the phenyl group, and the acetamide group is modified to N-(2-ethyl-6-methylphenyl).
- The bulkier N-aryl group may improve binding specificity to enzyme targets .
b) 2-Substituted Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one Derivatives ()
- Structural Differences: A benzo[4,5]thieno[2,3-d]pyrimidine core replaces the cyclopenta-pyrimidino-thiophene system.
- These derivatives exhibit anti-tyrosinase activity, suggesting the target compound may share similar enzymatic inhibition properties .
Functional Group Variations
a) Ethyl 2-(2-Cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ()
- Structural Differences: A cyanoacetamide group replaces the thioacetylamino linker, and the core is a tetrahydrobenzo[b]thiophene.
- Impact: The cyano group introduces strong electron-withdrawing effects, altering electronic properties and reactivity. The absence of a thiazole ring may reduce antimicrobial potency compared to the target compound .
b) Sodium 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate ()
- Structural Differences : A triazole-thiadiazole hybrid system replaces the thiazole and pyrimidine moieties.
- Impact : The triazole-thiadiazole framework exhibits strong intermolecular interactions with enzymes, as demonstrated by computational studies. This suggests the target compound’s thioether and thiazole groups may similarly enhance enzyme binding .
Physicochemical Properties
The target compound’s ethyl ester and thioether groups are expected to confer moderate lipid solubility, facilitating membrane penetration in biological systems .
Biological Activity
Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate is a complex organic compound with potential biological activities. This article provides an overview of its synthesis, biological evaluations, and the mechanisms underlying its activity.
Synthesis
The synthesis of Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate involves multiple steps that typically include:
- Formation of the cyclopentapyrimidine core : This step involves cyclization reactions that yield the tetrahydrocyclopenta structure.
- Thioether formation : The introduction of the thiophen moiety is crucial for enhancing biological activity.
- Acetylation : The final steps usually include acetylation to provide the ethyl ester functionality.
Antimicrobial Activity
Research has shown that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate has been evaluated for its efficacy against various bacterial strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound possesses moderate to strong antimicrobial activity against both bacteria and fungi.
Anti-inflammatory Activity
In vitro studies have indicated that the compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The following table summarizes the COX inhibition data:
| Compound | COX Inhibition (%) at 20 µM |
|---|---|
| Ethyl 2-{2-[...]} | 47.1% |
| Celecoxib (control) | 70% |
This data indicates that while Ethyl 2-{...} shows promising COX inhibition, it is less potent than celecoxib but still significant for further study.
The proposed mechanism involves the inhibition of inflammatory pathways through COX enzyme blockade and modulation of nitric oxide synthase (iNOS) expression. These pathways are crucial in mediating inflammatory responses in various tissues.
Case Studies
A notable study focused on the compound's effects on inflammatory models in vivo. The study used a carrageenan-induced paw edema model in rats to evaluate anti-inflammatory effects:
- Dosage : Rats were treated with varying doses (10 mg/kg and 20 mg/kg).
- Results : Significant reduction in paw swelling was observed compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
